An In-depth Technical Guide to N-(Acetyloxy)acetamide: Chemical Properties and Structure
An In-depth Technical Guide to N-(Acetyloxy)acetamide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N-(acetyloxy)acetamide and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of data on the specific parent compound N-(acetyloxy)acetamide, this guide will focus on a closely related and representative derivative, N,O-diacetyl-N-methylhydroxylamine , also known as N-(acetyloxy)-N-methylacetamide.
Chemical Properties and Structure
N-(Acetyloxy)acetamides belong to the class of N-acyloxy amides. These compounds are characterized by an acyloxy group attached to the nitrogen atom of an amide. This structural feature significantly influences their chemical reactivity and biological activity. The presence of two electronegative oxygen atoms on the amide nitrogen leads to an unusual electronic structure and a pyramidal geometry at the nitrogen atom.
Physicochemical Properties
The quantitative physicochemical properties of N,O-diacetyl-N-methylhydroxylamine are summarized in the table below. General properties of amides, such as high boiling points and solubility in polar solvents, are also applicable to this class of compounds.[1][2]
| Property | Value | Reference |
| IUPAC Name | [acetyl(methyl)amino] acetate | [3] |
| Synonyms | N-(Acetyloxy)-N-methylacetamide, N,O-Diacetyl-N-methylhydroxylamine | [3] |
| CAS Number | Not available for this specific structure, but related compounds exist. | |
| Molecular Formula | C₅H₉NO₃ | [3] |
| Molecular Weight | 131.13 g/mol | [3] |
| Appearance | Expected to be a solid or liquid at room temperature. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in polar organic solvents. | [1] |
| XlogP (Predicted) | -0.2 | [4] |
Structural Information
The structural identifiers for N,O-diacetyl-N-methylhydroxylamine are provided in the table below. The presence of the N-O-C linkage is a key feature of this molecule.
| Identifier | Value | Reference |
| SMILES | CC(=O)N(C)OC(=O)C | [3] |
| InChI | InChI=1S/C5H9NO3/c1-4(7)6(3)9-5(2)8/h1-3H3 | [3] |
| InChIKey | ALQCCXRUNHSSRZ-UHFFFAOYSA-N | [3] |
Experimental Protocols
Synthesis of N-(Acetyloxy)acetamides
A general and versatile method for the synthesis of α-acyloxy carboxamides is the Passerini three-component reaction.[5] This reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound.
A plausible synthetic route to an N-(acetyloxy)acetamide derivative, such as N-(acetyloxy)-N-methylacetamide, can be adapted from the synthesis of related N-alkoxy-N-methylacetamides.[6] This would involve the acylation of an appropriate N-substituted hydroxylamine.
Representative Synthesis of an N-(Acetyloxy)acetamide Derivative:
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Starting Materials: N-methylhydroxylamine hydrochloride, acetyl chloride (or acetic anhydride), and a non-nucleophilic base (e.g., pyridine or triethylamine).
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Step 1: N-acetylation: N-methylhydroxylamine hydrochloride is reacted with one equivalent of acetyl chloride in the presence of a base to form N-hydroxy-N-methylacetamide.
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Step 2: O-acetylation: The resulting N-hydroxy-N-methylacetamide is then treated with a second equivalent of acetyl chloride or acetic anhydride to yield N-(acetyloxy)-N-methylacetamide.
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Purification: The final product can be purified by distillation under reduced pressure or by column chromatography.[6]
Spectroscopic Characterization
The structure of N-(acetyloxy)acetamide derivatives can be confirmed using standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the different methyl protons.
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¹³C NMR would show distinct resonances for the carbonyl carbons and the methyl carbons.
-
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Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight would confirm the identity of the compound. Fragmentation patterns can provide further structural information.[4]
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Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the C=O stretching vibrations of the amide and ester functional groups would be expected in the region of 1650-1750 cm⁻¹.
Biological Activity and Signaling Pathways
N-acyloxy-N-alkoxyamides have been identified as a class of direct-acting mutagens. Their biological activity is attributed to their electrophilic nature, allowing them to react with bionucleophiles such as DNA. The anomeric weakening of the N-O bond by a geminal alkoxy group enhances their reactivity.
The general mechanism of action for mutagenic N-acyloxy amides involves the transfer of the acyl group to a nucleophilic site on a biological macromolecule.
Figure 1. Logical relationship of N-(Acyloxy)acetamide's mode of action.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of an N-(acetyloxy)acetamide derivative.
Figure 2. Experimental workflow for N-(Acyloxy)acetamide synthesis.
N-(Acetyloxy)acetamide
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